1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one
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Overview
Description
1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of dichloro, fluorophenoxy, and nitrophenoxy groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration: Introduction of a nitro group to an aromatic ring.
Halogenation: Incorporation of chlorine and fluorine atoms.
Etherification: Formation of ether bonds between phenoxy groups and the central carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are commonly used to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce various substituted phenoxy compounds.
Scientific Research Applications
1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine: Shares similar halogenated phenoxy groups.
1-bromo-3-(4-fluorophenoxy)propan-2-one: Contains a bromine atom instead of nitro and dichloro groups.
Uniqueness
1-[5-(2,4-Dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one is unique due to its combination of dichloro, fluorophenoxy, and nitrophenoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62514-58-3 |
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Molecular Formula |
C15H10Cl2FNO5 |
Molecular Weight |
374.1 g/mol |
IUPAC Name |
1-[5-(2,4-dichloro-6-fluorophenoxy)-2-nitrophenoxy]propan-2-one |
InChI |
InChI=1S/C15H10Cl2FNO5/c1-8(20)7-23-14-6-10(2-3-13(14)19(21)22)24-15-11(17)4-9(16)5-12(15)18/h2-6H,7H2,1H3 |
InChI Key |
ZRTPFDZFVLMMNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
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